![molecular formula C22H33N3O4S B3818300 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol](/img/structure/B3818300.png)
2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol
Overview
Description
2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol is a complex organic compound that features an imidazole ring, a sulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol typically involves multiple steps:
Formation of the Imidazole Ring:
Introduction of the Sulfonyl Group: The oxolan-2-ylmethylsulfonyl group is introduced via a sulfonation reaction, where the imidazole derivative reacts with oxolan-2-ylmethyl sulfonyl chloride under basic conditions.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with benzyl chloride.
Formation of the Ethanol Moiety: The final step involves the reaction of the benzylated imidazole derivative with ethanolamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]acetaldehyde or the corresponding carboxylic acid.
Reduction: Formation of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazoline-4-yl]methyl]amino]ethanol.
Substitution: Formation of various substituted derivatives depending on the alkyl or aryl halide used.
Scientific Research Applications
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing imidazole or sulfonyl groups.
Biological Studies: Its potential biological activity makes it a subject of interest in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure may find applications in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The sulfonyl group may enhance the compound’s solubility and stability, while the benzyl and ethanol moieties may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]methanol: Similar structure but with a methanol moiety instead of ethanol.
2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]propanol: Similar structure but with a propanol moiety instead of ethanol.
2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]butanol: Similar structure but with a butanol moiety instead of ethanol.
Uniqueness
The uniqueness of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the ethanol moiety, in particular, may influence its solubility, bioavailability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-[benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4S/c1-18(2)14-25-20(16-24(10-11-26)15-19-7-4-3-5-8-19)13-23-22(25)30(27,28)17-21-9-6-12-29-21/h3-5,7-8,13,18,21,26H,6,9-12,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFWLUBHQKPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2CCCO2)CN(CCO)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.